![molecular formula C18H16N4O3 B5640636 ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)
ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions including Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives have been studied for their potential anticancer properties. The structure of ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate suggests it may interact with various biological targets involved in cancer progression. Research indicates that similar compounds have shown cytotoxic activities against connective-tissue tumor cell lines . This compound could be explored for its efficacy against gastrointestinal stromal tumors (GISTs), osteosarcoma U2OS, and leiomyosarcoma SK-LMS-1 cell lines.
Antiviral Properties
Quinoxaline derivatives are also recognized for their antiviral capabilities. Studies have highlighted the therapeutic potential of quinoxaline compounds against a range of viruses . Given the structural similarities, ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate could be investigated for its effectiveness in inhibiting viral replication and as a lead compound for the development of new antiviral drugs.
Proteomics Research
This compound has potential applications in proteomics research, where it could be used to study protein interactions and functions. Its unique structure may allow it to bind selectively to certain proteins, which can be useful in identifying protein targets for drug development .
Chemical Synthesis
In synthetic chemistry, this compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its reactive sites make it a candidate for various chemical reactions, potentially leading to the discovery of new compounds with diverse biological activities .
Drug Resistance Research
Given the challenge of drug resistance in cancer treatment, this compound’s potential cytotoxic effects could be valuable in studying mechanisms of resistance. It may help in understanding how cancer cells evade the effects of chemotherapy and contribute to the development of more effective treatments .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-2-24-18(23)14-15-17(21-13-8-4-3-7-12(13)20-15)22(16(14)19)10-11-6-5-9-25-11/h3-9H,2,10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNUTSJINRSJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.